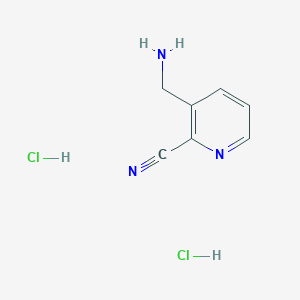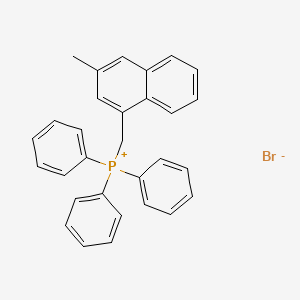![molecular formula C40H48N4O2 B13139579 1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione CAS No. 89133-07-3](/img/structure/B13139579.png)
1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione is an anthracene-based derivative known for its unique structural properties and potential applications in various scientific fields. This compound is part of the anthracenedione family, which is characterized by the presence of two ketone groups on the anthracene ring. The addition of hexyl(methyl)amino groups enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often require the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve gas-phase fixed-bed oxidation or liquid-phase oxidation methods. For instance, the gas-phase method involves heating the precursor in a vaporization chamber and mixing it with air, followed by oxidation in the presence of a catalyst such as vanadium pentoxide at around 389°C . The liquid-phase method involves dissolving the precursor in a solvent like trichlorobenzene and carrying out the oxidation under stirring conditions .
化学反応の分析
Types of Reactions
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions include various substituted anthracenediones, hydroquinones, and other derivatives depending on the specific reagents and conditions used .
科学的研究の応用
1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,5-Bis((4-(hexyl(methyl)amino)phenyl)amino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research, where it can inhibit the growth of cancer cells . Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects .
類似化合物との比較
Similar Compounds
- **Doxorub
9,10-Anthracenedione: A simpler anthracenedione derivative with similar structural properties but lacking the hexyl(methyl)amino groups.
Mitoxantrone: A well-known anthracenedione-based drug used in cancer treatment.
特性
CAS番号 |
89133-07-3 |
|---|---|
分子式 |
C40H48N4O2 |
分子量 |
616.8 g/mol |
IUPAC名 |
1,5-bis[4-[hexyl(methyl)amino]anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C40H48N4O2/c1-5-7-9-11-27-43(3)31-23-19-29(20-24-31)41-35-17-13-15-33-37(35)39(45)34-16-14-18-36(38(34)40(33)46)42-30-21-25-32(26-22-30)44(4)28-12-10-8-6-2/h13-26,41-42H,5-12,27-28H2,1-4H3 |
InChIキー |
CPMXNWWDBMRTIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN(C)C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)N(C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


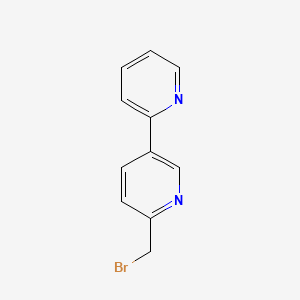
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)

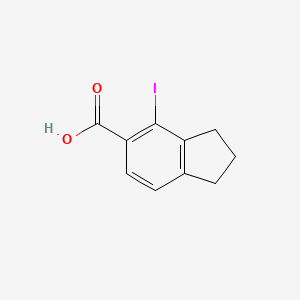
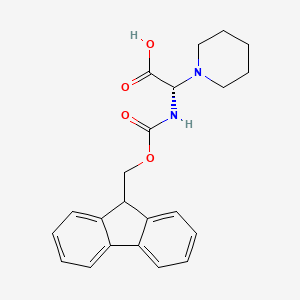

![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)


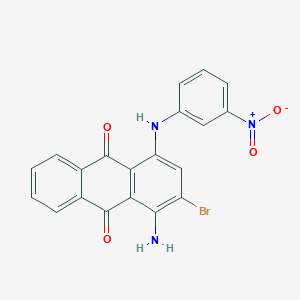
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
